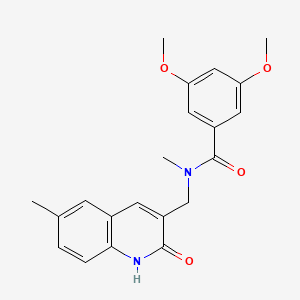
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-methylbenzamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as HM-3, and it belongs to the family of benzamides. HM-3 has been shown to have promising properties that make it a suitable candidate for further investigation.
Mechanism of Action
The mechanism of action of HM-3 involves its ability to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. Specifically, HM-3 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for cancer cell division. By inhibiting the activity of this enzyme, HM-3 can effectively stop the growth and spread of cancer cells.
Biochemical and Physiological Effects:
HM-3 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, HM-3 has been shown to have anti-inflammatory properties. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using HM-3 in lab experiments is its potent anti-cancer properties. This makes it a suitable candidate for studies involving cancer cell lines. However, one of the limitations of using HM-3 in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are several potential future directions for the research on HM-3. One area of interest is the use of HM-3 in combination with other anti-cancer drugs. Studies have shown that HM-3 can enhance the effectiveness of certain chemotherapy drugs, making it a potential candidate for combination therapy. Additionally, further studies are needed to determine the potential therapeutic applications of HM-3 in other diseases such as inflammatory diseases and neurodegenerative disorders.
Conclusion:
In conclusion, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-methylbenzamide (HM-3) is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. HM-3 has been shown to have potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further investigation. While there are limitations to the use of HM-3 in lab experiments, further studies are needed to determine its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of HM-3 involves a multi-step process that starts with the reaction of 2-amino-6-methyl-3-hydroxyquinoline with 3,5-dimethoxybenzoyl chloride. This reaction results in the formation of N-(2-hydroxy-6-methylquinolin-3-yl)-3,5-dimethoxybenzamide. The next step involves the reaction of this intermediate with methyl iodide to produce the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-methylbenzamide.
Scientific Research Applications
HM-3 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the use of HM-3 as a potential treatment for cancer. Studies have shown that HM-3 has potent anti-cancer properties that make it a promising candidate for further investigation.
properties
IUPAC Name |
3,5-dimethoxy-N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13-5-6-19-14(7-13)8-16(20(24)22-19)12-23(2)21(25)15-9-17(26-3)11-18(10-15)27-4/h5-11H,12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFKNQCILYNION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


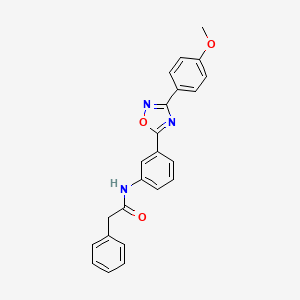
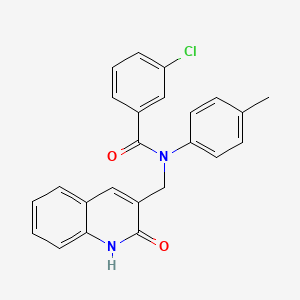
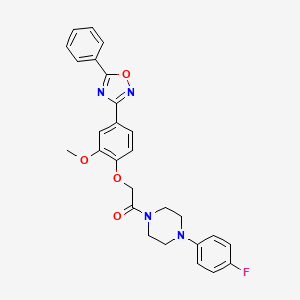
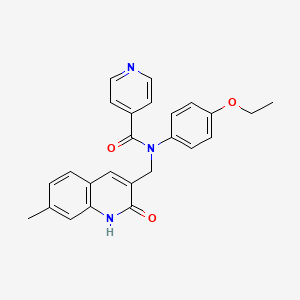
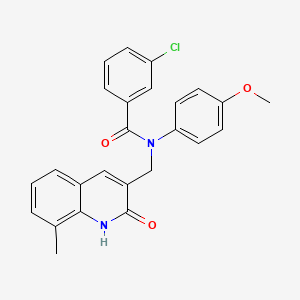
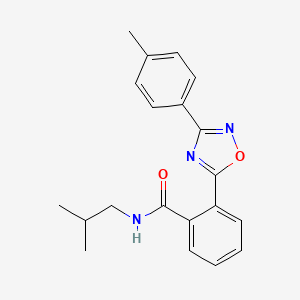




![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)

